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Compound of Interest
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Cat. No.: B1585666 Get Quote

An In-Depth Technical Guide to 1-Cyclooctylpiperazine: Synthesis, Properties, and

Applications in Drug Discovery

Abstract
1-Cyclooctylpiperazine (CAS No. 21043-43-6) is a heterocyclic organic compound that has

emerged as a significant building block in medicinal chemistry and pharmaceutical research

and development. Its unique structure, which combines a piperazine ring with a bulky cyclooctyl

group, offers a versatile scaffold for the synthesis of novel active pharmaceutical ingredients

(APIs). The piperazine moiety is a common pharmacophore in numerous approved drugs,

valued for its ability to influence solubility, pharmacokinetic properties, and receptor binding

interactions.[1][2] The addition of the cyclooctyl substituent further modulates these

characteristics, impacting lipophilicity, metabolic stability, and target selectivity.[2] This guide

provides a comprehensive technical overview of 1-Cyclooctylpiperazine, detailing its

physicochemical properties, a robust synthesis protocol via reductive amination, characteristic

analytical data, pharmacological significance, and essential safety protocols.

Chemical Identity and Physicochemical Properties
1-Cyclooctylpiperazine is a disubstituted piperazine where one of the nitrogen atoms is

connected to a cyclooctyl ring. This structure imparts a combination of properties that are highly

desirable in drug design. The basic nitrogen of the piperazine ring can be used for salt

formation to improve solubility, while the large, lipophilic cyclooctyl group can enhance

membrane permeability and target engagement within hydrophobic pockets of proteins.
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Table 1: Physicochemical Properties of 1-Cyclooctylpiperazine

Property Value Source(s)

CAS Number 21043-43-6 [2][3]

Molecular Formula C₁₂H₂₄N₂ [3]

Molecular Weight 196.33 g/mol [3]

IUPAC Name 1-cyclooctylpiperazine [3]

Boiling Point 75 °C [3]

Flash Point 102.5 °C [3]

Refractive Index 1.488 [3]

XLogP3 2.5 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Topological Polar Surface Area 15.3 Å² [3]

Synthesis and Characterization
The synthesis of N-alkyl and N-cycloalkyl piperazines is a fundamental transformation in

organic chemistry, with reductive amination being one of the most efficient and widely used

methods.[4][5][6] This one-pot reaction involves the condensation of an amine (piperazine) with

a carbonyl compound (cyclooctanone) to form an iminium ion intermediate, which is then

reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis via Reductive
Amination
This protocol describes a reliable, lab-scale synthesis of 1-Cyclooctylpiperazine from

piperazine and cyclooctanone.
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Materials:

Piperazine (anhydrous)

Cyclooctanone

Sodium triacetoxyborohydride (NaBH(OAc)₃)

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Acetic Acid (glacial)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve

piperazine (1.0 equivalent) in 1,2-dichloroethane (DCE). Add cyclooctanone (1.0-1.2

equivalents) to the solution.

Acidification: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture.

The acid catalyzes the formation of the enamine/iminium ion intermediate.

Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

portion-wise to the stirring mixture. NaBH(OAc)₃ is a mild and selective reducing agent ideal

for reductive aminations, capable of reducing the iminium ion in the presence of the ketone.

[6]
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Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials

are consumed.

Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing a

saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and

neutralize the acetic acid.

Workup - Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or

ethyl acetate.

Workup - Washing: Combine the organic layers and wash sequentially with water and then

brine to remove any remaining inorganic impurities.

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: The resulting crude oil or solid can be purified by column chromatography on

silica gel or by distillation under reduced pressure to yield pure 1-Cyclooctylpiperazine.

Synthesis Workflow Diagram
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Reactants:
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Final Product:
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Caption: Workflow for the synthesis of 1-Cyclooctylpiperazine via reductive amination.
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Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for both the piperazine and cyclooctyl moieties. The protons on the piperazine ring typically

appear as broad multiplets in the range of δ 2.4-3.5 ppm.[7][8] The methine proton on the

cyclooctyl ring attached to the nitrogen will appear as a multiplet, likely further downfield than

the other cyclooctyl protons. The numerous CH₂ groups of the cyclooctyl ring will present as

a complex series of overlapping multiplets, typically in the δ 1.4-1.8 ppm region. The NH

proton of the piperazine ring will appear as a broad singlet, which can exchange with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the

inequivalent carbons. The carbons of the piperazine ring are expected in the δ 45-55 ppm

range. The CH carbons of the cyclooctyl group will appear in the aliphatic region (δ 25-70

ppm), with the carbon directly attached to the nitrogen (C-N) being the most downfield.

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass

spectrometry can be used for molecular weight confirmation. The molecular ion peak [M]⁺ or

the protonated molecular ion [M+H]⁺ should be observed at m/z 196 or 197, respectively.[9]

Common fragmentation patterns would involve the cleavage of the C-N bond, leading to

fragments corresponding to the piperazine ring (m/z 85) and the cyclooctyl cation (m/z 111).

Applications in Pharmaceutical R&D
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs for

diverse therapeutic areas.[10][11][12][13] 1-Cyclooctylpiperazine serves as a valuable

intermediate, allowing for the introduction of a specific lipophilic and conformational anchor into

a drug candidate.

Scaffold for Lead Optimization: In drug development, modifying substituents on a core

scaffold is a key strategy in the lead optimization phase. The secondary amine of 1-
Cyclooctylpiperazine provides a reactive handle for further functionalization, enabling the

creation of a library of analogs to explore structure-activity relationships (SAR).[1][2]

Modulation of Pharmacokinetics: The bulky cyclooctyl group can significantly increase the

lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the

blood-brain barrier. This makes it a particularly useful building block for developing agents
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targeting the central nervous system (CNS).[2][10] It can also sterically hinder metabolic

attack at the piperazine ring, potentially increasing the drug's half-life.

Therapeutic Areas: As a versatile intermediate, 1-Cyclooctylpiperazine is used in the

synthesis of novel compounds investigated for a range of diseases, including CNS disorders

(e.g., antipsychotics, antidepressants), cardiovascular diseases, and oncology.[1][2][11] The

piperazine core is known to interact with monoamine pathway receptors like dopamine and

serotonin receptors, which are important targets in neuropharmacology.[10][13]

Logical Relationship Diagram
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Caption: Influence of 1-Cyclooctylpiperazine's structure on drug properties and applications.

Safety and Handling
As with all chemical reagents, 1-Cyclooctylpiperazine should be handled with appropriate

care in a well-ventilated area or chemical fume hood.
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Hazard Identification: This compound is classified as an irritant. It may cause skin irritation

(H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat.[4]

First Aid Measures:

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.

[4]

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical advice.[4]

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.[4]

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[4]

Disposal: Dispose of contents/container in accordance with local, regional, national, and

international regulations.

Conclusion
1-Cyclooctylpiperazine is a strategically important chemical intermediate for pharmaceutical

research. Its distinct combination of a reactive piperazine core and a lipophilic cyclooctyl moiety

provides medicinal chemists with a powerful tool for modulating the physicochemical and

pharmacological properties of drug candidates. A thorough understanding of its synthesis,

characterization, and handling is essential for its effective application in the discovery and

development of next-generation therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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